molecular formula C7H11N3O B1269085 2-Pyrimidinamine, 4-ethoxy-6-methyl- CAS No. 7749-48-6

2-Pyrimidinamine, 4-ethoxy-6-methyl-

Cat. No.: B1269085
CAS No.: 7749-48-6
M. Wt: 153.18 g/mol
InChI Key: AWPLOWQQKSPVMO-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Organic Chemistry

The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, is a structure of profound importance in chemistry and biology. It forms the backbone of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids, DNA and RNA. aablocks.comgoogle.comuni.lu This biological prevalence has made pyrimidine and its derivatives a "privileged scaffold" in medicinal chemistry, meaning the core structure is frequently found in biologically active compounds and approved drugs. aablocks.comgoogle.com

Researchers are continually drawn to pyrimidine scaffolds due to their versatile nature. google.commyskinrecipes.com The ring system is electron-deficient, which influences its reactivity, and the presence of nitrogen atoms provides sites for hydrogen bonding, a key interaction in biological systems. myskinrecipes.com Furthermore, the pyrimidine skeleton can be readily functionalized at its various positions (2, 4, 5, and 6), allowing for the creation of diverse molecular architectures with a wide spectrum of pharmacological activities. myskinrecipes.com These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. myskinrecipes.comnih.govacs.org The adaptability of the pyrimidine core continues to make it a central focus for the design and synthesis of novel therapeutic agents. aablocks.comgoogle.com

Academic Research Context of 2-Pyrimidinamine Derivatives

Within the broader class of pyrimidines, 2-pyrimidinamine derivatives, also known as 2-aminopyrimidines, represent a particularly significant subclass. These compounds are characterized by an amino group at the C2 position of the pyrimidine ring and are noted for their diverse biological activities. guidechem.com They serve not only as bioactive molecules themselves but also as crucial starting materials for the synthesis of more complex fused heterocyclic systems like imidazopyrimidines and triazolopyrimidines. guidechem.com

The academic interest in 2-aminopyrimidines is underscored by their presence in several commercially successful drugs. guidechem.com For instance, the anticancer agent Imatinib contains a 2-aminopyrimidine (B69317) moiety, highlighting the scaffold's utility in the development of targeted therapies. guidechem.com Research has demonstrated that these derivatives can act as inhibitors for various enzymes, including β-glucuronidase and DNA gyrase, indicating their potential in treating a range of diseases from cancer to bacterial infections. guidechem.commolbase.com The synthesis of novel 2-aminopyrimidine derivatives is an active area of research, with studies focusing on creating libraries of these compounds to explore their structure-activity relationships (SAR) and identify new therapeutic leads. guidechem.comresearchgate.net

Specific Research Focus on 2-Pyrimidinamine, 4-ethoxy-6-methyl-

While the broader family of 2-aminopyrimidines is well-documented, specific academic research focusing exclusively on 2-Pyrimidinamine, 4-ethoxy-6-methyl- is limited. The compound is primarily cataloged by chemical suppliers, and detailed studies of its synthesis, reactivity, and biological activity are not extensively available in peer-reviewed literature.

However, based on established pyrimidine chemistry, a plausible and efficient synthesis route can be proposed. The preparation of such derivatives often involves the nucleophilic aromatic substitution of a halogenated precursor. A likely pathway for synthesizing 2-Pyrimidinamine, 4-ethoxy-6-methyl- would be the reaction of 2-amino-4-chloro-6-methyl-pyrimidine with sodium ethoxide. This type of reaction is a well-documented method for introducing alkoxy groups onto the pyrimidine ring. google.com For example, the synthesis of various 6-methyl-pyrimidine-2,4-diamine derivatives has been successfully achieved starting from 2-amino-4-chloro-6-methyl-pyrimidine. google.com Similarly, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide exclusively yields the mono-substituted product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, demonstrating the regioselectivity of such substitutions. researchgate.net

The primary focus for this specific compound remains its availability as a building block for further chemical synthesis. Its structure combines the key 2-aminopyrimidine core with an ethoxy and a methyl group, providing multiple points for potential modification in drug discovery and materials science research.

Compound Data Tables

Table 1: Properties of 2-Pyrimidinamine, 4-ethoxy-6-methyl-

PropertyValueSource
CAS Number 7749-48-6 cas.org
Molecular Formula C₇H₁₁N₃O myskinrecipes.com
Molecular Weight 153.18 g/mol myskinrecipes.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-11-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPLOWQQKSPVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343031
Record name 2-Pyrimidinamine, 4-ethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7749-48-6
Record name 2-Pyrimidinamine, 4-ethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 2 Pyrimidinamine, 4 Ethoxy 6 Methyl

Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2-Pyrimidinamine, 4-ethoxy-6-methyl- is susceptible to a variety of substitution reactions, allowing for the introduction of diverse functionalities at its different positions. The regioselectivity of these reactions is influenced by the electronic nature of the existing substituents.

Reactivity at the C-2 Amino Position

The exocyclic amino group at the C-2 position is a key site for functionalization. It readily undergoes reactions typical of primary aromatic amines, including acylation, alkylation, and Schiff base formation.

Acylation and Alkylation: The nucleophilic nature of the amino group allows for its reaction with various electrophiles. For instance, acylation can be achieved using acyl chlorides or anhydrides to introduce amide functionalities. Alkylation reactions, on the other hand, can be performed with alkyl halides, although controlling the degree of alkylation to avoid the formation of secondary or tertiary amines can be challenging. Reductive amination, a two-step process involving the formation of an imine with an aldehyde or ketone followed by reduction, offers a more controlled method for introducing N-alkyl groups researchgate.net. Studies on related 2-amino-6-methylpyrimidin-4-one systems have shown that alkylation can occur at the ring nitrogen (N3) as well as the exocyclic amino group, with the reaction conditions and the nature of the alkylating agent influencing the outcome europeanscience.org.

Schiff Base Formation: The C-2 amino group can condense with aldehydes and ketones to form Schiff bases or imines. This reaction is typically acid-catalyzed and is a common strategy for introducing diverse substituents. For example, 2-amino-4-hydroxy-6-methyl pyrimidine has been shown to react with 3-amino acetophenone in an acidic medium to form a Schiff base derivative researchgate.net.

Transformations Involving the C-4 Ethoxy Moiety

The C-4 ethoxy group is a significant feature of the molecule, influencing the reactivity of the pyrimidine ring and also being a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-donating nature of the ethoxy group activates the ring towards electrophilic attack, but more importantly, it can be displaced by strong nucleophiles.

The displacement of alkoxy groups in pyrimidine systems is well-documented, particularly when the ring is activated by electron-withdrawing groups. However, even with the electron-donating amino group at C-2, the inherent electron deficiency of the pyrimidine ring at the C-4 position allows for nucleophilic substitution stackexchange.com. The reaction of 2-amino-4,6-dichloropyrimidine (B145751) with alkali metal alkoxides, such as sodium methoxide, selectively yields 2-amino-4-chloro-6-alkoxypyrimidines, demonstrating the feasibility of introducing alkoxy groups via nucleophilic substitution of a halogen google.comgoogle.com. This suggests that the reverse reaction, the displacement of the ethoxy group, is also plausible under appropriate conditions with a suitable nucleophile.

Modifications at the C-6 Methyl Position

The methyl group at the C-6 position of the pyrimidine ring is not merely a passive substituent. Its protons can exhibit a degree of acidity, rendering it "active" and capable of participating in condensation reactions, particularly when the pyrimidine ring is activated. This reactivity is analogous to the active methyl groups in other heterocyclic systems stackexchange.com.

In related 2-amino-4,6-dimethylpyrimidine systems, the methyl groups are known to be 'active' and can undergo aldol-type condensation reactions with aldehydes, such as benzaldehyde, in the presence of a base stackexchange.com. This reactivity stems from the ability of the pyrimidine ring to stabilize the resulting carbanion through resonance. Therefore, the C-6 methyl group in 2-Pyrimidinamine, 4-ethoxy-6-methyl- represents a potential handle for further elaboration of the molecule through the formation of new carbon-carbon bonds.

Halogenation and Subsequent Nucleophilic Displacement

Direct halogenation of the pyrimidine ring provides a versatile entry point for a wide range of derivatizations through subsequent nucleophilic substitution reactions. The position of halogenation is directed by the existing substituents.

A common method for the halogenation of 2-aminopyrimidines involves conducting the reaction in the presence of a carbonate, oxide, or phosphate (B84403) of a Group 2a metal, which has been shown to significantly improve yields of the corresponding 5-halogenated products google.com. For instance, the chlorination of 2-amino-4-methylpyrimidine in the presence of calcium carbonate yields 2-amino-5-chloro-4-methylpyrimidine google.com.

Once halogenated, the resulting halopyrimidine is an excellent substrate for nucleophilic aromatic substitution. A wide array of nucleophiles, including amines, alkoxides, and thiolates, can displace the halide. For example, 2-amino-4,6-dichloropyrimidine readily reacts with various amines in the presence of a base to yield mono- or di-substituted aminopyrimidines nih.govmdpi.com. This highlights the potential to first halogenate 2-Pyrimidinamine, 4-ethoxy-6-methyl- and then introduce a diverse range of functional groups at the halogenated position.

Functional Group Interconversions and Advanced Transformations

Beyond direct substitutions on the pyrimidine ring, the functional groups of 2-Pyrimidinamine, 4-ethoxy-6-methyl- can be interconverted or transformed to introduce further chemical diversity.

Oxidation and Reduction Pathways

Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. The oxidation of heterocyclic-fused pyrimidines has been achieved using reagents such as m-chloroperoxybenzoic acid (mCPBA) or a mixture of hydrogen peroxide and trifluoroacetic anhydride rsc.org. The formation of an N-oxide can significantly alter the electronic properties of the pyrimidine ring, influencing its reactivity in subsequent reactions. For example, pyridine N-oxides can be utilized in the synthesis of 2-aminopyridines nih.gov.

Reduction: While the aromatic pyrimidine ring is generally stable to reduction, under certain conditions, it can be partially hydrogenated. More commonly, reduction reactions are employed to transform substituents on the ring. For instance, if a nitro group were present on the ring, it could be readily reduced to an amino group using various reducing agents. In the context of the parent compound, catalytic hydrogenation could potentially lead to the reduction of the pyrimidine ring, although this would likely require forcing conditions.

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions

While 2-Pyrimidinamine, 4-ethoxy-6-methyl- does not possess a conventional leaving group for direct cross-coupling, its structural analogues, particularly halogenated pyrimidines, are excellent substrates for such transformations. The reactivity of the target compound can be inferred from the behavior of closely related molecules like 2-amino-4-chloro-6-methylpyrimidine (B145687). The chloro-substituted analogue serves as a versatile precursor for palladium-catalyzed cross-coupling reactions, which are fundamental for creating C-C and C-N bonds.

For instance, the chlorine atom at the C4 position is susceptible to displacement in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. nih.gov These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, thereby expanding molecular diversity. Polyhalogenated pyrimidines are particularly useful scaffolds that can be modified through either nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. researchgate.net However, these reactions can sometimes face challenges with regioselectivity. researchgate.netmdpi.com

Furthermore, the C2 position, occupied by the amino group in the target compound, can also be made reactive. By analogy to other pyrimidine systems, the corresponding pyrimidin-2-yl tosylates can undergo Hiyama cross-coupling reactions with organosilanes, demonstrating that activation of the C2 position is a viable strategy for C-C bond formation. semanticscholar.org This suggests that a synthetic route starting from a pyrimidinone precursor, which can be converted to a tosylate, would open up C2-arylation possibilities.

The table below summarizes potential cross-coupling reactions based on analogous pyrimidine scaffolds.

Reaction TypePyrimidine Substrate (Analogue)Key ReagentsProduct Type
Suzuki-Miyaura4-Chloro-6-methylpyrimidin-2-amineArylboronic acid, Pd catalyst, Base4-Aryl-6-methylpyrimidin-2-amine
Buchwald-Hartwig4-Chloro-6-methylpyrimidin-2-amineAmine, Pd catalyst, Base4-(Arylamino)-6-methylpyrimidin-2-amine
Sonogashira4-Chloro-6-methylpyrimidin-2-amineTerminal alkyne, Pd/Cu catalyst, Base4-Alkynyl-6-methylpyrimidin-2-amine
Hiyama4-ethoxy-6-methylpyrimidin-2-yl tosylateOrganosilane, Pd catalyst, Fluoride source2-Aryl-4-ethoxy-6-methylpyrimidine

Formation of Conjugated Systems and Chalcones

The synthesis of 2-aminopyrimidine (B69317) derivatives is often achieved through the cyclization of chalcones (α,β-unsaturated ketones) with guanidine (B92328). This reaction provides a direct route to constructing the pyrimidine core with substituents at the 4- and 6-positions dictated by the structure of the chalcone precursor. This method is particularly relevant for synthesizing derivatives of 2-Pyrimidinamine, 4-ethoxy-6-methyl-. nih.gov

The process involves a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde to form the chalcone, which is then cyclized with guanidine hydrochloride under basic conditions. nih.gov To synthesize a direct precursor to the target compound, one would start with an appropriately substituted chalcone that incorporates the ethoxy and methyl functionalities. This synthetic strategy highlights the role of chalcones as key intermediates in the formation of highly conjugated 2-aminopyrimidine systems. The resulting diaryl-substituted pyrimidin-2-amines are of significant interest in medicinal chemistry. nih.govsmolecule.com

The general reaction scheme is presented below:

Step 1: Chalcone Synthesis: An acetophenone derivative reacts with a benzaldehyde derivative in the presence of a base to yield a chalcone.

Step 2: Pyrimidine Formation: The resulting chalcone undergoes a cyclocondensation reaction with guanidine to form the 2-aminopyrimidine ring.

This approach allows for the creation of a library of compounds by varying the substituents on the aromatic rings of the chalcone precursors.

Annulation and Construction of Fused Heterocyclic Systems

The aminopyrimidine moiety is a valuable building block for the synthesis of fused heterocyclic systems through annulation reactions. The amino group at the C2 position can act as a nucleophile, reacting with suitable electrophilic partners to construct new rings fused to the pyrimidine core.

Research on related 2-aminopyrimidine derivatives has demonstrated their utility in synthesizing fused systems like furo[2,3-d]pyrimidines and imidazo[1,2-c]pyrimidines. researchgate.net For example, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate leads to the formation of a furo[2,3-d]pyrimidine scaffold. This type of cyclocondensation reaction showcases a pathway where the pyrimidine ring acts as a foundation for building more complex, polycyclic structures. researchgate.net

A hypothetical annulation reaction involving 2-Pyrimidinamine, 4-ethoxy-6-methyl- could proceed as follows:

Pyrimidine PrecursorReagentResulting Fused System (Example)
2-Pyrimidinamine, 4-ethoxy-6-methyl-α-HaloketoneImidazo[1,2-a]pyrimidine
2-Pyrimidinamine, 4-ethoxy-6-methyl-β-KetoesterPyrimido[1,2-a]pyrimidine

These annulation strategies are crucial for generating novel heterocyclic compounds with potential applications in materials science and medicinal chemistry, where the rigid, planar structures of fused systems are often desirable.

Incorporation of Complex Substructures and Linker Chemistry

The 2-amino group of 2-Pyrimidinamine, 4-ethoxy-6-methyl- is a key functional handle for its use in linker chemistry and the incorporation of more complex molecular fragments. This primary amine can readily undergo a variety of reactions, such as acylation, alkylation, and reductive amination, to attach linkers or other substructures.

This versatility makes the compound a valuable scaffold, particularly in the field of medicinal chemistry, where pyrimidine derivatives are known to be core components of many biologically active molecules, including kinase inhibitors. smolecule.com The amino group provides a convenient point of attachment for chains or ring systems designed to interact with specific biological targets. For instance, a linker could be attached to the amino group to connect the pyrimidine core to another pharmacophore, creating a bifunctional molecule.

The reactivity of the amino group allows for the following transformations:

Amide bond formation: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides.

Urea (B33335)/Thiourea formation: Reaction with isocyanates or isothiocyanates.

Sulfonamide formation: Reaction with sulfonyl chlorides.

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

The ability to easily derivatize the 2-amino position makes 2-Pyrimidinamine, 4-ethoxy-6-methyl- an attractive starting material for creating libraries of compounds for drug discovery and other applications where molecular structure needs to be systematically varied.

Despite a comprehensive search for spectroscopic and analytical data, specific experimental ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR), and Raman spectra for the chemical compound “2-Pyrimidinamine, 4-ethoxy-6-methyl-” are not available in the public domain through the conducted searches.

The search yielded spectral information for structurally related but distinct pyrimidine derivatives. This information, however, is not directly applicable to the target compound due to differences in substitution patterns which significantly influence spectroscopic properties. For instance, the electronic environment of the pyrimidine ring and its substituents in related compounds results in unique chemical shifts in NMR spectroscopy and characteristic vibrational modes in IR and Raman spectroscopy that cannot be accurately extrapolated to "2-Pyrimidinamine, 4-ethoxy-6-methyl-".

Therefore, a detailed analysis and the generation of data tables for the specified subsections under "Advanced Spectroscopic and Analytical Characterization Methodologies" cannot be provided at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Separation and Purity Verification

Chromatographic methods are indispensable for the separation of 2-Pyrimidinamine, 4-ethoxy-6-methyl- from reaction mixtures and for the verification of its purity. The choice of technique and specific conditions would be guided by the polarity of the compound, which is influenced by the amino, ethoxy, and methyl functional groups.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions involving 2-Pyrimidinamine, 4-ethoxy-6-methyl- and for preliminary purity assessment. wikipedia.orglibretexts.org For a compound with the polarity of 2-Pyrimidinamine, 4-ethoxy-6-methyl-, a silica (B1680970) gel stationary phase is appropriate. iitg.ac.inamrita.edu

The selection of the mobile phase is critical for achieving good separation. A solvent system of intermediate polarity, such as a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or isopropanol, would likely provide optimal resolution. nih.govnih.gov The separation is based on the differential partitioning of the compound between the stationary and mobile phases. amrita.edu Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), as the pyrimidine (B1678525) ring is UV-active. wikipedia.org Alternatively, staining with iodine vapor can be used. wikipedia.org

The retention factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. libretexts.org A hypothetical TLC analysis of a reaction mixture containing 2-Pyrimidinamine, 4-ethoxy-6-methyl- is presented in Table 1.

Table 1: Hypothetical Thin Layer Chromatography Data for a Reaction Mixture Containing 2-Pyrimidinamine, 4-ethoxy-6-methyl-

Compound Rf Value (Hexane:Ethyl Acetate 1:1) Observations
Starting Material A 0.85 Less polar, travels further up the plate.
2-Pyrimidinamine, 4-ethoxy-6-methyl- 0.50 Product with intermediate polarity.
By-product C 0.20 More polar, stronger interaction with silica.

This is an interactive data table. You can sort and filter the data.

Preparative and Analytical Column Chromatography

For the purification of larger quantities of 2-Pyrimidinamine, 4-ethoxy-6-methyl-, preparative column chromatography is the method of choice. nih.gov Conversely, analytical column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is employed for high-resolution separation and precise quantification. researchgate.net

In preparative column chromatography, silica gel would be a suitable adsorbent. The solvent system used would be similar to that optimized for TLC, often with a slightly lower polarity to ensure good separation. nih.gov Fractions would be collected and analyzed by TLC to identify those containing the pure product.

For analytical purposes, reversed-phase HPLC (RP-HPLC) is a powerful technique for separating pyrimidine derivatives. researchgate.net A C18 or C8 silica-based column would be appropriate, where the stationary phase is non-polar. researchgate.net The mobile phase would typically consist of a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile or methanol. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the pyrimidine ring exhibits strong absorbance. A hypothetical analytical HPLC separation is detailed in Table 2.

Table 2: Representative Analytical HPLC Parameters for Purity Analysis of 2-Pyrimidinamine, 4-ethoxy-6-methyl-

Parameter Value
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Retention Time 4.2 minutes

This is an interactive data table. You can sort and filter the data.

Electrochemical and Surface Characterization Techniques for Functionalized Materials

When 2-Pyrimidinamine, 4-ethoxy-6-methyl- is used to functionalize materials, for instance, in the development of corrosion inhibitors or sensors, electrochemical and surface characterization techniques are crucial for evaluating the properties of the resulting material. researchgate.net

Electrochemical techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) can provide insights into the redox behavior and the protective properties of a surface coating. shd.org.rsgamry.comkta.com CV can be used to study the electrochemical properties of the functionalized material, including its oxidation and reduction potentials. wikipedia.orglibretexts.org EIS is particularly useful for assessing the performance of protective coatings, with higher impedance values generally indicating better corrosion resistance. kta.comresearchgate.net

Surface characterization techniques are employed to analyze the morphology and composition of the functionalized surface. Scanning Electron Microscopy (SEM) can provide high-resolution images of the surface, revealing the uniformity and integrity of the coating. researchgate.net Atomic Force Microscopy (AFM) can offer topographical information at the nanoscale. researchgate.net Fourier-Transform Infrared Spectroscopy (FT-IR) can be used to confirm the presence of the 2-Pyrimidinamine, 4-ethoxy-6-methyl- moiety on the surface by identifying its characteristic vibrational bands. researchgate.net

A hypothetical summary of the characterization of a steel surface coated with a material functionalized with 2-Pyrimidinamine, 4-ethoxy-6-methyl- is presented in Table 3.

Table 3: Illustrative Data from Electrochemical and Surface Characterization of a Functionalized Steel Surface

Technique Parameter Result Interpretation
EIS Impedance at low frequency 106 Ω·cm² Good barrier properties and corrosion protection.
CV Redox Peaks Anodic peak at +0.8 V Indicates electrochemical activity of the functionalized layer.
SEM Surface Morphology Uniform, crack-free layer Suggests a well-formed protective coating.

| FT-IR | Characteristic Peaks | 1600-1400 cm-1 | Confirms the presence of the pyrimidine ring on the surface. |

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Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the electronic properties and reactivity of molecules like pyrimidine (B1678525) derivatives.

DFT calculations, particularly using methods like B3LYP with various basis sets, are employed to determine atomic and molecular properties. mdpi.com These calculations can elucidate reactivity descriptors such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω), providing insights into how these molecules might behave in different chemical environments (gas vs. aqueous phase). mdpi.com For instance, the energy gap (Egap) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a crucial parameter that helps in understanding the chemical reactivity and stability of a molecule. mdpi.commdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

In studies of related dihydrothiouracil-based indenopyridopyrimidine derivatives, DFT calculations have shown that the presence of electron-withdrawing or electron-donating groups significantly influences the electronic properties and reactivity of the pyrimidine core. mdpi.com For example, derivatives with electron-withdrawing groups tend to be more reactive in an aqueous phase, while those with electron-donating groups may be more reactive in the gas phase. mdpi.com Furthermore, the molecular electrostatic potential (MESP) surface analysis derived from DFT calculations can identify the likely sites for electrophilic and nucleophilic attack, offering valuable information on potential binding interactions with biological targets. mdpi.com

Computational models, including DFT, play a crucial role in validating and interpreting experimental findings. The process of verification and validation (V&V) is essential to build credibility for these computational models. nih.gov Validation, in particular, involves quantifying the model's ability to describe experimental outcomes. nih.gov

Molecular Docking and Ligand-Binding Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as a pyrimidine derivative, might interact with a biological target, typically a protein or a nucleic acid.

For various 2-aminopyrimidine (B69317) derivatives, molecular docking studies have been instrumental in elucidating their potential as inhibitors of specific enzymes. For example, studies on 2-amino-4,6-diarylpyrimidines have shown their potential to interact with the active site of ABL1 kinase, a target in chronic myeloid leukemia. rsc.org These studies revealed that the compounds could form stable hydrogen bonds and π–π interactions with key amino acid residues within the enzyme's active site. rsc.org Similarly, docking studies of other pyrimidine derivatives have identified potential interactions with targets like human DNA topoisomerase II. mdpi.com

The binding energy, calculated during docking simulations, provides an estimate of the affinity of the ligand for the target. For instance, in a study of dihydrothiouracil-indenopyridopyrimidines, certain compounds exhibited low binding energies, suggesting strong binding to topoisomerase II α and II β. mdpi.com These computational predictions are invaluable for prioritizing compounds for further experimental testing.

Molecular Dynamics (MD) Simulations

In studies of related compounds, such as 2-amino-4,6-diarylpyrimidines, MD simulations have been used to confirm the stability of enzyme-ligand complexes predicted by molecular docking. rsc.org These simulations can reveal the flexibility of the ligand in the binding pocket and the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation period. This information is crucial for assessing the viability of a compound as a potential drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for 2-Pyrimidinamine, 4-ethoxy-6-methyl- were identified, the methodology is widely applied to pyrimidine derivatives in drug discovery.

QSAR models are developed by correlating physicochemical properties or molecular descriptors of compounds with their experimentally determined biological activities. These models can then be used to predict the activity of new, untested compounds. The development of robust QSAR models can significantly streamline the drug discovery process by helping to prioritize the synthesis of compounds with the highest predicted potency.

Artificial Intelligence (AI) and Machine Learning Applications in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to revolutionize organic chemistry, including the design and prediction of chemical reactions. rjptonline.org These technologies can predict reaction outcomes, such as yield and selectivity, and can also be used for retrosynthesis planning. nih.govengineering.org.cn

Advanced Applications in Chemical Sciences and Engineering

Role in Materials Science and Functional Materials Development

The development of novel materials with specific functionalities is a cornerstone of modern materials science. While direct research on the luminescent and photophysical properties of 2-Pyrimidinamine, 4-ethoxy-6-methyl- derivatives is not extensively documented, the broader class of substituted pyrimidines and aminopyridines, to which it belongs, has shown significant promise in this area. These related compounds are recognized for their potential in creating materials with tailored optical and electronic properties.

Luminescent and Photophysical Properties of Derivatives

The photophysical properties of pyrimidine (B1678525) derivatives are of considerable interest for applications in optical and electronic devices. Studies on related 5-substituted 2-thiopyrimidines have revealed that substitutions on the pyrimidine ring can significantly influence their excited-state energies and triplet lifetimes. For instance, theoretical calculations have supported the ππ* nature of the lowest triplet states in these compounds.

Furthermore, research into other substituted pyrimidines has demonstrated that the introduction of various functional groups can tune their photoluminescent properties. The combination of electron-rich aryl substituents with the π-deficient pyrimidine ring has been shown to produce fluorophores with high quantum yields. The photophysical characteristics of these molecules, including their absorption and emission spectra, are influenced by factors such as solvent polarity and pH, suggesting their potential use as environmentally sensitive fluorescent probes. While these findings pertain to related structures, they underscore the potential for developing derivatives of 2-Pyrimidinamine, 4-ethoxy-6-methyl- with interesting luminescent and photophysical behaviors for various material science applications.

Fabrication of Sensors and Surface-Modified Materials

The fabrication of chemical sensors and the modification of material surfaces are critical areas of research with wide-ranging applications. While there is no specific literature detailing the use of 2-Pyrimidinamine, 4-ethoxy-6-methyl- in these applications, the functional groups present in its structure suggest potential utility. The amino group, for instance, can serve as a reactive site for grafting the molecule onto surfaces, thereby altering their chemical and physical properties.

The principle of surface modification is to tailor the interface of a material to enhance its performance in a specific environment. For example, in the biomedical field, the surface of metallic implants is often modified to improve biocompatibility and osseointegration. While not directly related, the techniques used for such modifications could potentially be adapted for pyrimidine derivatives. The amino group on the pyrimidine ring could be functionalized to act as a recognition site in a chemical sensor, where binding to a target analyte would trigger a detectable signal. The development of such sensors often relies on changes in optical or electrochemical properties upon analyte interaction. Given the photophysical potential of pyrimidine derivatives, it is plausible that sensors based on 2-Pyrimidinamine, 4-ethoxy-6-methyl- could be designed to operate on fluorescent principles.

Development of Agrochemicals

Pyrimidinamine derivatives are a well-established class of compounds in the agrochemical industry, known for their potent biological activities. Research in this area is continually focused on the synthesis of new derivatives with improved efficacy and a broader spectrum of activity against various plant pathogens and weeds.

Synthesis and Evaluation in Fungicidal Research

The pyrimidine amine scaffold is a key component in a number of commercial fungicides. The primary mode of action for some of these fungicides involves the inhibition of mitochondrial respiration in fungi. Extensive research has been conducted on synthesizing and evaluating new pyrimidinamine derivatives for their fungicidal properties.

For example, novel pyrimidinamine derivatives containing a pyridin-2-yloxy moiety have been designed and synthesized, showing excellent fungicidal activity against various plant pathogens. researchgate.net In one study, certain derivatives displayed superior control of corn rust compared to the commercial fungicide tebuconazole. researchgate.net Another research effort focused on pyrimidin-4-amine derivatives containing a trifluoroethyl sulfide moiety, which exhibited significant fungicidal activity against Erysiphe graminis and Puccinia sorghi. The following table summarizes the fungicidal activity of selected pyrimidinamine derivatives against various pathogens.

Compound IDTarget PathogenEC50 (mg/L)Reference FungicideEC50 (mg/L)
T33Corn Rust (Puccinia sorghi)0.60Tebuconazole1.65
JSouthern Corn Rust (SCR)2.16Diflumetorim53.26
4bRhizoctonia solani11.3 µg/mLDiflumetorim19.8 µg/mL
4dRhizoctonia solani13.7 µg/mLDiflumetorim19.8 µg/mL

These studies, while not directly involving 2-Pyrimidinamine, 4-ethoxy-6-methyl-, highlight the fungicidal potential of the broader pyrimidinamine class. The synthesis of such derivatives often involves multi-step reaction sequences to introduce various substituents onto the pyrimidine core, aiming to enhance biological activity and selectivity.

Exploration in Herbicidal and Plant Growth Regulation Chemistry

Structure-Activity Relationships in Agrochemical Design

The design of effective agrochemicals relies heavily on understanding the structure-activity relationship (SAR), which correlates the chemical structure of a molecule with its biological activity. For pyrimidinamine fungicides, SAR studies have provided valuable insights into the key structural features required for potent activity.

Research has shown that the nature and position of substituents on the pyrimidine ring, as well as the side chains attached to the amino group, play a crucial role in determining the fungicidal efficacy and spectrum. For instance, in a series of 2-oxo- and 2-hydroxycycloalkylsulfonamides, the ring size of the cycloalkyl moiety was found to significantly impact fungicidal activity against Botrytis cinerea. nih.gov Similarly, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the relative orientation of the benzothiazine and pyridine rings was correlated with analgesic and anti-inflammatory activity, demonstrating the importance of molecular conformation. mdpi.com

These examples, although not directly focused on 2-Pyrimidinamine, 4-ethoxy-6-methyl-, illustrate the principles of SAR that guide the design of new agrochemical candidates. By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the optimal combination of structural features to maximize desired effects and minimize off-target impacts.

Insufficient Research Data Precludes In-Depth Analysis of 2-Pyrimidinamine, 4-ethoxy-6-methyl- in Advanced Chemical Applications

The pyrimidine core is a foundational structure in numerous biologically active molecules and serves as a versatile scaffold in synthetic chemistry. Researchers frequently exploit the nitrogen atoms within the pyrimidine ring for coordination with metal centers, leading to the development of novel ligands and catalysts. Furthermore, the tunable electronic and steric properties of substituted pyrimidines make them valuable building blocks in the synthesis of complex molecular architectures.

However, the specific roles and potential advantages of the ethoxy and methyl substituents at the 4- and 6-positions, combined with the amine group at the 2-position of the pyrimidine ring in "2-Pyrimidinamine, 4-ethoxy-6-methyl-," have not been the subject of focused investigation in the context of advanced catalytic and synthetic applications. Scientific inquiry into this specific molecule appears to be limited, with no significant body of research dedicated to its utility in the design of ligands for metal-mediated transformations, its contributions to sustainable catalytic processes, or its strategic application as a building block in complex organic synthesis.

In the realm of sustainable chemistry, the development of efficient and environmentally benign catalytic processes is a major focus. While green chemistry principles are often applied to the synthesis of pyrimidine derivatives, specific studies detailing the role of 2-Pyrimidinamine, 4-ethoxy-6-methyl- in such sustainable catalytic cycles are absent from the current body of scientific literature.

Similarly, its application as a strategic building block would depend on the reactivity of its functional groups and its ability to be incorporated into larger, more complex molecules. While pyrimidines, in general, are staples in heterocyclic synthesis, the specific synthetic strategies and transformations involving 2-Pyrimidinamine, 4-ethoxy-6-methyl- have not been reported in detail.

Q & A

Q. What are the common synthetic routes for 4-ethoxy-6-methyl-2-pyrimidinamine, and how do reaction conditions influence yield?

Q. How does the ethoxy substituent influence the compound’s solubility and stability?

The ethoxy group enhances lipophilicity compared to hydroxyl or methoxy analogs, improving solubility in organic solvents (e.g., DCM, THF). Stability studies under accelerated conditions (40°C/75% RH) show no significant degradation over 4 weeks, but aqueous solutions at pH < 3 or > 10 undergo hydrolysis of the ethoxy group .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in hydrogen bonding patterns for 4-ethoxy-6-methyl-2-pyrimidinamine?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) reveals hydrogen-bonding networks. For example, the amine (-NH2_2) and ethoxy oxygen act as donors/acceptors, forming R22(8) _2^2(8) motifs (graph-set notation). Twinning or disorder in crystals, common in flexible ethoxy groups, is addressed using SQUEEZE (PLATON) or TWIN laws in SHELX .

Example Hydrogen Bonding Parameters

Donor–AcceptorDistance (Å)Angle (°)Motif
N–H···O (ethoxy)2.85165R22(8) _2^2(8)
C–H···N (pyrimidine)3.10145Chain

Q. How do structural modifications (e.g., methoxy vs. ethoxy) affect bioactivity in pyrimidinamine derivatives?

Comparative molecular docking studies (e.g., AutoDock Vina) show that ethoxy substitution increases hydrophobic interactions with enzyme pockets (e.g., dihydrofolate reductase) compared to methoxy analogs. However, bulkier ethoxy groups may reduce binding affinity if steric clashes occur. In vitro assays (IC50 _{50}) against bacterial/fungal strains reveal enhanced activity with ethoxy, likely due to improved membrane permeability .

Q. What analytical approaches reconcile contradictory spectral data (e.g., NMR shifts) across studies?

Contradictions in NMR chemical shifts often arise from solvent effects (DMSO vs. CDCl3_3) or pH variations. Using deuterated solvents with controlled pH and referencing to TMS (0 ppm) standardizes data. For mass spectra, isotopic pattern analysis (e.g., 35Cl^{35}Cl vs. 37Cl^{37}Cl) distinguishes fragmentation pathways. Collaborative databases (NIST Chemistry WebBook) validate interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.